molecular formula C8H7NO3 B13398850 Nitrovinyl phenol

Nitrovinyl phenol

Cat. No.: B13398850
M. Wt: 165.15 g/mol
InChI Key: PMDYAIGGZBRBFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrovinyl phenol can be synthesized through various methods. One common approach involves the condensation of nitroalkanes with phenols. For instance, the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid has been reported . Another method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using organocatalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Comparison with Similar Compounds

Nitrovinyl phenol can be compared with other nitro-substituted phenols and vinyl-substituted phenols:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further scientific investigation.

Properties

IUPAC Name

2-(2-nitroethenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYAIGGZBRBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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